molecular formula C8H8N4O2 B13703142 3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13703142
M. Wt: 192.17 g/mol
InChI Key: MIGNAIRCEUXEMT-UHFFFAOYSA-N
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Description

3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an ethyl group at the 3-position and a nitro group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include amino derivatives, substituted triazolopyridines, and various cyclized products .

Mechanism of Action

Comparison with Similar Compounds

3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

3-ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H8N4O2/c1-2-7-9-10-8-6(12(13)14)4-3-5-11(7)8/h3-5H,2H2,1H3

InChI Key

MIGNAIRCEUXEMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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